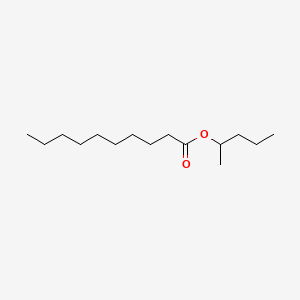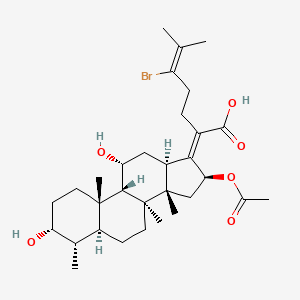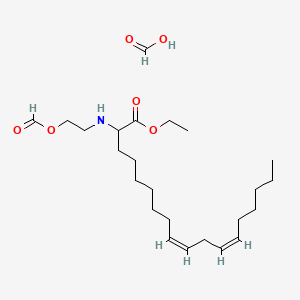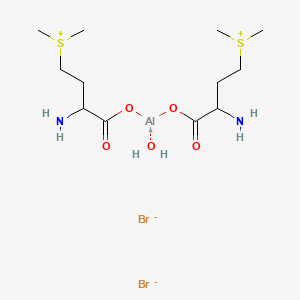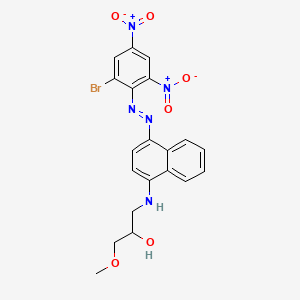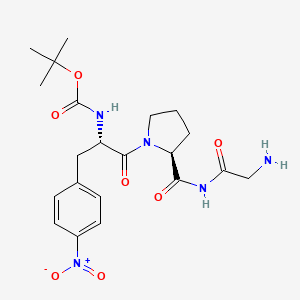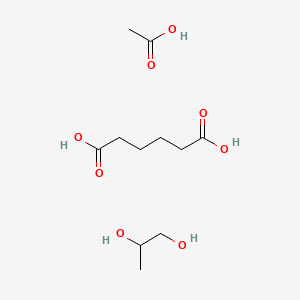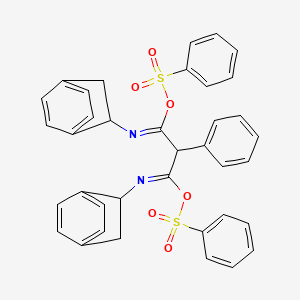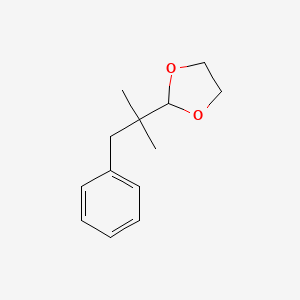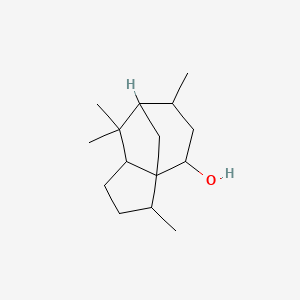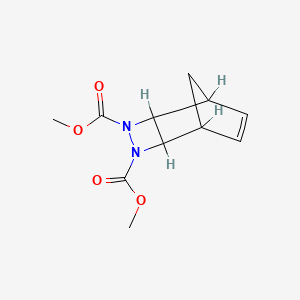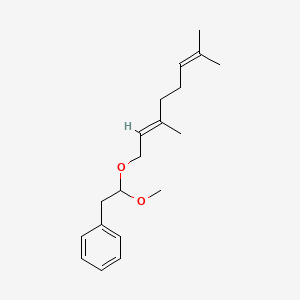![molecular formula C16H32Br2O2Sn B12686587 Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane CAS No. 84837-25-2](/img/structure/B12686587.png)
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane is a chemical compound with the molecular formula C16H32Br2O2Sn and a molecular weight of 534.94 g/mol . It is a stannane derivative, specifically a tributylstannyl ester of 2,3-dibromo-2-methylpropanoic acid . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane typically involves the esterification of 2,3-dibromo-2-methylpropanoic acid with tributylstannyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield corresponding reduced products.
Substitution: The compound can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to form 2,3-dibromo-2-methylpropanoic acid and tributylstannyl alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various stannane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane can be compared with other stannane derivatives, such as:
- Tributyl[(p-tert-butylbenzoyl)oxy]stannane
- Stannane, tributyl-, mono (resin acyloxy) derivs.
- Stannane, tributyl-, mono (naphthenoyloxy) derivs.
- Tributyl[(p-dodecylphenyl)sulphonyl]oxy]stannane
- Sodium tributylstannolate
These compounds share similar stannane structures but differ in their ester or acyloxy groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
84837-25-2 |
|---|---|
Molecular Formula |
C16H32Br2O2Sn |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
tributylstannyl 2,3-dibromo-2-methylpropanoate |
InChI |
InChI=1S/C4H6Br2O2.3C4H9.Sn/c1-4(6,2-5)3(7)8;3*1-3-4-2;/h2H2,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
WLXCSAZOCVANKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C)(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


